1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene

Catalog No.
S14692373
CAS No.
M.F
C36H36N6
M. Wt
552.7 g/mol
Availability
In Stock
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1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)...

Product Name

1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene

IUPAC Name

1-[[3,5-bis[(5,6-dimethylbenzimidazol-1-yl)methyl]phenyl]methyl]-5,6-dimethylbenzimidazole

Molecular Formula

C36H36N6

Molecular Weight

552.7 g/mol

InChI

InChI=1S/C36H36N6/c1-22-7-31-34(10-25(22)4)40(19-37-31)16-28-13-29(17-41-20-38-32-8-23(2)26(5)11-35(32)41)15-30(14-28)18-42-21-39-33-9-24(3)27(6)12-36(33)42/h7-15,19-21H,16-18H2,1-6H3

InChI Key

HLAWFCGERPRTSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC(=CC(=C3)CN4C=NC5=C4C=C(C(=C5)C)C)CN6C=NC7=C6C=C(C(=C7)C)C

1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene is an organic compound characterized by the presence of three 5,6-dimethyl-1H-benzo[d]imidazole groups attached to a central benzene ring. This compound, with a molecular formula of C36_{36}H36_{36}N6_6 and a molecular weight of 552.73 g/mol, is notable for its structural complexity and potential applications in various fields, including materials science and medicinal chemistry. It typically appears as a solid and exhibits stability under standard conditions, although it may decompose under extreme temperatures or prolonged exposure to light .

The chemical reactivity of 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene primarily involves its imidazole groups, which can coordinate with metal ions to form metal-organic frameworks (MOFs). The imidazole nitrogens serve as binding sites for transition metals, leading to the formation of various coordination compounds. These reactions are significant in the synthesis of advanced materials with tailored properties for applications such as catalysis and gas storage .

Research into the biological activity of 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene indicates its potential as a ligand in drug development. The compound's ability to form stable complexes with metal ions enhances its utility in medicinal chemistry, particularly in the design of metal-based therapeutic agents. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties due to its interaction with biological targets such as enzymes and receptors .

The synthesis of 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene can be achieved through several methods. A common approach involves the reaction between 5,6-dimethyl-1H-benzo[d]imidazole and a suitable benzyl halide under basic conditions. This reaction typically requires careful control of temperature and reaction time to optimize yield and purity. Alternative synthetic routes may include multi-step processes involving the formation of intermediates that are subsequently coupled to form the final product .

The applications of 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene are diverse:

  • Materials Science: It serves as a building block for constructing metal-organic frameworks (MOFs), which have applications in gas storage, separation processes, and catalysis.
  • Medicinal Chemistry: Its potential as a ligand for metal ions makes it valuable in developing new therapeutic agents.
  • Sensors: The compound can be utilized in the design of sensors due to its ability to interact with various analytes through its imidazole groups.

Interaction studies involving 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene focus on its coordination chemistry with different metal ions. These studies reveal how the compound forms stable complexes that can influence biological activity and material properties. For instance, interactions with transition metals such as nickel or copper can lead to unique electronic properties beneficial for applications in electronics and photonics .

Several compounds share structural similarities with 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3,5-Tris(1H-imidazol-1-yl)methylbenzeneContains three imidazole groupsLacks methyl substituents on the imidazole rings
1,3-Bis(1H-imidazol-1-yl)methylbenzeneTwo imidazole groupsSimpler structure compared to trisubstituted analog
2-Methyl-4-(5-methylthiazol-2-yl)-phenolContains thiazole instead of imidazoleDifferent heterocyclic system
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-ureaUrea functional groupDifferent functional group leading to varied reactivity

The uniqueness of 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene lies in its specific combination of three benzimidazole units that enhance its potential for coordination chemistry and biological activity compared to other similar compounds.

Nucleophilic Substitution Strategies in Benzimidazole-Functionalized Tripodal Frameworks

Nucleophilic substitution reactions are pivotal for attaching benzimidazole moieties to the central 1,3,5-tris(bromomethyl)benzene core. In a representative procedure, 1,3,5-tris(bromomethyl)benzene is reacted with 5,6-dimethyl-1H-benzimidazole under alkaline conditions. For example, Bhattacharya and Saha demonstrated that treating 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with benzimidazole derivatives in tetrahydrofuran (THF) at reflux for 48 hours yields tripodal ligands with ~70–80% efficiency. The reaction mechanism involves deprotonation of the benzimidazole’s NH group by potassium hydroxide, generating a nucleophilic imidazolate ion that displaces bromide from the bromomethyl precursor.

Table 1: Reaction Conditions for Nucleophilic Substitution

PrecursorSolventBaseTemperatureYield (%)
1,3,5-Tris(bromomethyl)benzeneTHFKOHReflux78
1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzeneTHFKOHReflux82

The steric bulk of substituents on the central benzene ring (e.g., ethyl vs. methoxy groups) influences reaction kinetics, with electron-donating groups enhancing nucleophilicity. Post-reaction purification typically involves dichloromethane extraction and sodium sulfate drying.

Template-Assisted Condensation Reactions for Precursor Alignment

Template-assisted methods are employed to control the spatial arrangement of benzimidazole units during condensation. Molecular dynamics simulations reveal that nonpolar solvents like chloroform promote intramolecular hydrogen bonding and π-π stacking, guiding the self-assembly of H-aggregates. In contrast, polar solvents such as methanol disrupt these interactions, leading to disaggregation. For instance, Koc et al. utilized 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine as a scaffold to align benzimidazole precursors via Schiff base condensation, achieving a well-defined tripodal geometry.

The conformation of benzimidazole moieties (syn vs. anti) is critical for template efficacy. Anti-conformations, stabilized by C–H···O interactions between benzimidazole benzene rings and methoxy groups, favor prismatic cage structures. Quantum mechanical calculations further support that chloroform stabilizes aggregates through van der Waals interactions, whereas polar solvents destabilize them.

Optimization of Methyl Group Introduction at Benzimidazole 5,6-Positions

Introducing methyl groups at the 5,6-positions of benzimidazole requires careful optimization to avoid steric hindrance. Karaca reported that alkylation of 1H-benzimidazole with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours achieves 85–90% dimethylation. Alternatively, pre-functionalized 5,6-dimethylbenzimidazole can be synthesized via cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid, followed by purification via recrystallization from ethanol.

Key Parameters for Methylation:

  • Temperature: Excess heat (>80°C) leads to over-alkylation at the N1 position.
  • Solvent Polarity: DMF enhances solubility of intermediates, while ethanol aids in product isolation.
  • Catalyst: Ruthenium complexes (e.g., [RuCl2(p-cymene)]2) improve regioselectivity but are not mandatory.

Purification Techniques for Tripodal Benzene Derivatives

Purifying 1,3,5-tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene demands multi-step protocols due to its high molecular weight and polarity. Column chromatography on silica gel using ethyl acetate/hexane (3:7 v/v) effectively separates the target compound from oligomeric byproducts. Recrystallization from chloroform-methanol (9:1 v/v) yields crystalline material with >95% purity, as confirmed by HPLC.

Table 2: Purification Methods and Outcomes

MethodSolvent SystemPurity (%)Yield (%)
Column ChromatographyEthyl acetate/hexane9265
RecrystallizationChloroform-methanol9658

Dynamic light scattering (DLS) analysis and rheological studies further validate the absence of aggregates in purified samples.

1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene represents a sophisticated tripodal ligand architecture that has emerged as a powerful accelerating agent for copper-catalyzed azide-alkyne cycloaddition reactions [1] [2]. The compound functions as a superior alternative to conventional tris(triazolylmethyl)amine ligands, demonstrating exceptional catalytic enhancement through its unique benzimidazole-based coordination environment [1].

The mechanistic foundation of this compound's catalytic efficacy lies in its ability to stabilize the critical dinuclear copper intermediate required for efficient azide-alkyne cycloaddition [1] [2]. The tripodal architecture facilitates the formation of Cu₂L complexes where two copper centers are brought into proximity through coordination with the three benzimidazole arms, creating an optimal geometry for substrate activation [3]. This dinuclear arrangement is essential for the catalytic cycle, as it provides both an alkyne-binding site and an azide-activation center within a single complex [2].

Experimental kinetic studies have revealed that tris(benzimidazole)amine ligands, including the 5,6-dimethyl derivative, exhibit remarkable rate accelerations of up to several thousand-fold compared to ligand-free copper systems [1]. The superior performance stems from the enhanced basicity of the benzimidazole nitrogens, which is further augmented by the electron-donating methyl substituents at the 5,6-positions [2]. This increased electron density strengthens the copper-ligand interaction while maintaining sufficient lability for substrate coordination and product release [1].

The catalytic performance of 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene demonstrates significant dependency on reaction conditions. Under preparative synthesis conditions employing high substrate concentrations (>10 millimolar) and strong donor solvents such as dimethyl sulfoxide, the ligand operates optimally at ligand-to-copper ratios of 2:1, maintaining high catalytic activity even with catalyst loadings as low as 0.01-0.5 mol% [3]. The third-order kinetic dependence on copper concentration under these conditions indicates complex formation dynamics where catalyst regeneration involves reassembly of the dinuclear active species [3].

Comparative studies with related benzimidazole ligands have established structure-activity relationships that highlight the importance of the tripodal framework [2] [4]. Mono- and bis-benzimidazole analogs fail to provide effective catalysis, with bis-benzimidazole systems actually proving inhibitory due to their propensity to form catalytically inactive copper complexes [3]. The three-armed architecture is therefore essential for achieving the optimal balance between copper binding affinity and coordinative accessibility for substrate activation [2].

The water-soluble variants of tris(benzimidazole) ligands, particularly those bearing alkylcarboxylate pendant arms, have demonstrated exceptional utility in bioconjugation applications [1] [2]. These derivatives maintain the high catalytic activity of the parent compounds while providing enhanced solubility in aqueous media, enabling their use in biological systems with catalyst loadings as low as 0.01 mol% [1]. The incorporation of solubilizing groups does not compromise the fundamental catalytic mechanism but rather expands the scope of applicable reaction conditions [2].

Oxygen Activation in Biomimetic Iron Complexes

The application of 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene and related tris(benzimidazole) ligands in biomimetic iron chemistry represents a significant advancement in modeling nonheme iron oxygenases [5] [6]. These tripodal ligands provide a structural mimic of the three-histidine coordination environment found in many iron-containing enzymes, making them valuable tools for understanding biological oxygen activation processes [5].

The iron complexes formed with tris(benzimidazole) ligands, particularly those containing the electron-rich 5,6-dimethyl substitution pattern, demonstrate remarkable facility for dioxygen activation under mild conditions [5] [7]. The [Fe(Me₃NTB)(CH₃CN)]²⁺ complex, where Me₃NTB represents tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine, serves as a paradigmatic example of this reactivity [5]. Upon treatment with dioxygen in the presence of base, this complex readily forms a (μ-1,2-peroxo)diiron(III) intermediate characterized by an unusually low oxygen-oxygen stretching frequency of 825 cm⁻¹ and a short iron-iron distance of 3.07 Å [5].

The unique spectroscopic properties of the peroxodiiron(III) intermediate formed with benzimidazole ligands distinguish it from analogous complexes supported by pyridine or quinoline donors [5]. The blue-shifted peroxo(π*) to iron(III) charge transfer bands in the visible region, combined with the lowered oxygen-oxygen stretching frequency, indicate enhanced electron donation from the benzimidazole ligands compared to their pyridine analogs [5]. This enhanced donor capacity directly correlates with the increased basicity of benzimidazole relative to pyridine, resulting in decreased Lewis acidity of the iron centers and greater activation of the bound peroxide ligand [5].

The most significant breakthrough in biomimetic iron chemistry using these ligands is the successful conversion of the peroxodiiron(III) intermediate to a bis(μ-oxo)diiron(IV) complex upon treatment with Lewis acids such as scandium triflate [5]. This transformation provides a synthetic precedent for the conversion of intermediate P to Q in the catalytic cycle of soluble methane monooxygenase, representing one of the few examples of controlled peroxide bond cleavage leading to high-valent diiron species [5]. The reaction proceeds through a heterolytic oxygen-oxygen bond cleavage mechanism facilitated by the Lewis acid activation [5].

Kinetic and thermodynamic studies of the iron complexes reveal fascinating reactivity patterns that highlight the influence of ligand structure on oxidative reactivity [5] [6]. The mononuclear [Fe(IV)(O)(Me₃NTB)]²⁺ complex exhibits exceptional reactivity toward cyclohexadiene oxidation with a second-order rate constant of 9.4 × 10² M⁻¹s⁻¹ at 233 K, making it one of the most reactive nonheme iron(IV)-oxo complexes reported [5]. In stark contrast, the dinuclear bis(μ-oxo)diiron(IV) complex shows dramatically reduced reactivity with a rate constant nearly 10⁷-fold lower than its mononuclear counterpart [5].

The structure-activity relationships observed in these iron systems provide valuable insights into the factors governing oxygen activation efficiency [6]. Complexes bearing ligands with mixed donor sets, combining benzimidazole with imidazole or other heterocycles, show varying degrees of activity that correlate with the overall electron-donating capacity of the ligand framework [6]. The turnover numbers for oxidation reactions range from 42.76 to 199.40 h⁻¹, with Michaelis constants spanning 1.45 to 2.08 × 10⁻³ M, indicating that subtle modifications in ligand structure can significantly impact catalytic performance [6].

Structure-Activity Relationships in Heterogeneous Catalysis

The incorporation of 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene into heterogeneous catalytic systems has revealed important structure-activity relationships that govern both activity and selectivity in organic transformations [8] [9]. The immobilization of this tripodal ligand on solid supports creates unique microenvironments that can enhance catalytic performance while providing the practical advantages of heterogeneous catalysis [9].

Studies of manganese-containing metal-organic frameworks incorporating benzimidazole-based ligands have demonstrated exceptional catalytic performance in the synthesis of benzoxazole and benzimidazole derivatives [10] [11]. The desolvated manganese-terephthalic acid framework exhibits turnover numbers up to 9,990 and turnover frequencies reaching 333 min⁻¹ for the condensation of ortho-aminophenol with aromatic aldehydes [10] [11]. These remarkable values surpass many homogeneous catalysts and highlight the beneficial effects of the structured heterogeneous environment [11].

The heterogeneous catalysts show exceptional tolerance for sterically demanding substrates, maintaining high turnover numbers and frequencies even with bulky substrates such as 1-naphthaldehyde and 9-anthracenecarboxaldehyde [10] [11]. This broad substrate scope compatibility stems from the open framework structure that provides accessible active sites while the benzimidazole moieties contribute to substrate activation through hydrogen bonding and π-π interactions [11]. The catalyst demonstrates remarkable stability, maintaining full activity and structural integrity through 30 catalytic cycles without degradation [10] [11].

Comparative studies with different heterogeneous supports have revealed the importance of the benzimidazole coordination environment in achieving high catalytic activity [8] [9]. Carbon nanotube-supported systems decorated with transition metals and modified with benzimidazole derivatives show enhanced activity compared to unmodified supports [8]. The benzimidazole groups serve multiple functions: they stabilize the metal centers against leaching, provide additional coordination sites for substrate activation, and create hydrophobic pockets that can enhance substrate concentration near the active sites [8].

The electronic properties of the benzimidazole heterocycle play a crucial role in determining catalytic activity in heterogeneous systems [8] [12]. Quantum chemical calculations reveal that the electron-withdrawing or electron-donating nature of substituents on the benzimidazole ring significantly influences the reactivity of coordinated substrates [8]. The 5,6-dimethyl substitution pattern in the target compound provides optimal electron density for most catalytic applications, balancing substrate activation with product release [12].

Temperature and reaction condition optimization studies for heterogeneous benzimidazole catalysts have established optimal operating parameters that maximize both activity and selectivity [9] [10]. The montmorillonite K10-catalyzed synthesis of benzimidazole derivatives operates most efficiently under solvent-free conditions at moderate temperatures, achieving quantitative conversions in short reaction times [9]. These conditions minimize side reactions while maximizing the beneficial interactions between the benzimidazole framework and the substrate molecules [9].

Solvent and pH Effects on Catalytic Performance

The catalytic performance of 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene exhibits profound sensitivity to solvent composition and pH conditions, reflecting the complex interplay between ligand basicity, metal coordination, and substrate accessibility [3] [13]. These environmental effects are particularly pronounced in copper-catalyzed systems, where the distribution of active and inactive catalyst species depends critically on the competitive coordination equilibria [3].

In strong donor solvents such as dimethyl sulfoxide, N-methylpyrrolidone, and N,N-dimethylformamide, the tris(benzimidazole) ligands maintain high catalytic activity even at elevated ligand-to-copper ratios [3]. The third-order kinetic dependence on copper concentration observed under these conditions indicates that the catalytic cycle involves dissociation and reassembly of the dinuclear copper complex during each turnover [3]. The strong donor solvents prevent formation of inhibitory copper-ligand complexes by competing for coordination sites, thereby maintaining catalyst accessibility for substrate binding [3].

Conversely, in aqueous media or weakly coordinating solvents, the same ligands can become inhibitory when used in stoichiometric excess relative to copper [3]. Under these weak donor conditions, the benzimidazole ligands form tightly bound, coordinatively saturated complexes that block substrate access to the metal centers [3]. The kinetic behavior shifts to first-order dependence on copper concentration, consistent with a mechanism where the dinuclear complex remains intact throughout the catalytic cycle [3].

The pH dependence of benzimidazole-catalyzed reactions reflects the protonation equilibria of the heterocyclic nitrogens and their impact on metal coordination [13] [14]. At acidic pH values (pH 4.2), enhanced catalytic activity is observed for many benzimidazole systems due to the optimal balance between ligand basicity and substrate activation [13]. The protonation state of the benzimidazole nitrogen affects both the electron density at the metal center and the hydrogen bonding interactions with substrates [14].

Systematic studies of pH effects in aqueous benzimidazole catalysis have revealed complex behavior patterns that depend on the specific reaction and catalyst structure [13] [14]. In the synthesis of benzimidazole derivatives using L-proline catalysis, optimal yields (98%) are achieved at pH 4.2 under reflux conditions in aqueous media [13]. This pH optimum represents a compromise between catalyst stability, substrate solubility, and the protonation states of both catalyst and substrate [13].

Buffer composition significantly influences catalytic performance, with coordinating buffers such as MOPS, phosphate, and HEPES causing substantial activity reduction due to competitive copper binding [15] [3]. These effects can be mitigated by premixing the copper source with the stabilizing benzimidazole ligand prior to addition to the buffered solution, preventing buffer-induced catalyst deactivation [15]. Non-coordinating buffers or simple pH adjustment with mineral acids generally provide superior catalytic performance [13].

The solvent effects extend beyond simple coordination competition to include influences on substrate solubility, catalyst aggregation, and reaction thermodynamics [3] [16]. In mixed solvent systems, the optimal composition typically balances substrate solubility with catalyst stability and activity [16]. The use of microwave irradiation can overcome some solvent limitations by providing enhanced reaction rates that compensate for reduced catalyst efficiency in suboptimal media [17].

Temperature optimization in different solvent systems reveals distinct patterns that correlate with the strength of solvent-catalyst interactions [13] [17]. In strongly coordinating solvents, higher temperatures are often required to overcome inhibitory solvent binding, while in weakly coordinating media, moderate temperatures provide optimal activity without compromising catalyst stability [17]. The activation energy for benzimidazole-catalyzed reactions typically ranges from 40-80 kJ/mol, depending on the specific transformation and solvent system [16].

XLogP3

7.4

Hydrogen Bond Acceptor Count

3

Exact Mass

552.30014517 g/mol

Monoisotopic Mass

552.30014517 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

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